N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine
Description
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a heterocyclic compound featuring a fused triazolopyridazine core linked to a thiazolopyridine moiety via an azetidine bridge. The triazolopyridazine scaffold is known for its bioactivity in kinase inhibition and CNS targeting, while the thiazolopyridine group enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16-18-12-7-17-6-5-13(12)25-16/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQYMYQMHLFTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(S4)C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Pyridazine Ring Formation: The pyridazine ring is typically formed by the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring is formed through the cyclization of β-amino alcohols with suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Triazolopyridazine Derivatives
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents include:
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3)
- Substituent: 4-chlorophenethylamine
- Yield: High (exact % unspecified)
- Key Data: Optimized for solubility via polar phenethyl group .
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9)
- Substituent: Pyridyl ethylamine
- Yield: 72%
- Melting Point: 223–227°C
- NMR: δ 2.40 (s, 3H, CH3), 3.19 (t, 2H, CH2) .
6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (22)
Azetidine-Containing Analogues
Few azetidine-linked triazolopyridazines are reported in the provided evidence. However, the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () demonstrates the feasibility of coupling azetidine-like amines (e.g., cyclopropylamine) with heterocyclic iodides. This compound achieved a 17.9% yield, with a melting point of 104–107°C and HRMS m/z 215 [M+H]+ .
Functional and Pharmacological Comparisons
Physicochemical Properties
*LogP estimated using fragment-based methods.
Bioactivity Insights
While biological data for the target compound are unavailable, related triazolopyridazines exhibit:
- Kinase inhibition (e.g., JAK2, ALK) due to ATP-binding site interactions.
- Improved CNS penetration in analogs with lipophilic substituents (e.g., thiophene in 22 ) .
The thiazolopyridine group in the target compound may enhance binding to hydrophobic pockets in kinases compared to pyridyl or chlorophenyl groups in simpler analogs.
Key Research Findings and Limitations
Synthetic Challenges: The azetidine-thiazolopyridine linkage in the target compound is unprecedented in the provided evidence, suggesting novel synthetic routes are needed.
Structural Advantages : The azetidine bridge likely reduces metabolic degradation compared to flexible alkyl chains in compounds like 9 or 22 .
Data Gaps: No direct biological or crystallographic data exist for the target compound, limiting mechanistic comparisons.
Biological Activity
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique arrangement of triazole and thiazole moieties that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 316.39 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain triazole derivatives demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) cells, suggesting strong cytotoxic effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative A | MCF-7 | 6.2 |
| Triazole derivative B | T47D | 27.3 |
| Thiazole derivative C | HCT-116 | 43.4 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens. For example, studies have demonstrated that certain triazoles exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with triazole moieties often act as enzyme inhibitors in various pathways critical for cancer cell survival.
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells leading to apoptosis.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related triazole compound on colon cancer cells (HCT-116). The compound was found to significantly reduce cell viability at concentrations above 10 μM after 48 hours of treatment . This study highlights the potential for further development into therapeutic agents for colorectal cancer.
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a series of synthesized thiazole-triazole hybrids were tested against fungal pathogens like Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 12 μg/mL for one derivative, showcasing its potential as an antifungal agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
